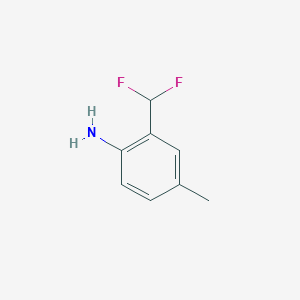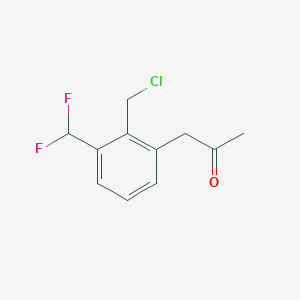![molecular formula C12H22N2O2 B14056426 Diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14056426.png)
Diazabicyclo[4.2.0]octane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6S)-tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate is a complex organic compound known for its unique bicyclic structure. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,6S)-tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(1R,6S)-tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (1R,6S)-tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound used in the synthesis of various organic molecules.
Uniqueness
What sets (1R,6S)-tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate apart is its unique bicyclic structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C12H22N2O2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
tert-butyl (6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-12(4)8-13-9(12)7-14/h9,13H,5-8H2,1-4H3/t9?,12-/m0/s1 |
Clé InChI |
PXSDUVHLZMOBDQ-ACGXKRRESA-N |
SMILES isomérique |
C[C@@]12CCN(CC1NC2)C(=O)OC(C)(C)C |
SMILES canonique |
CC12CCN(CC1NC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



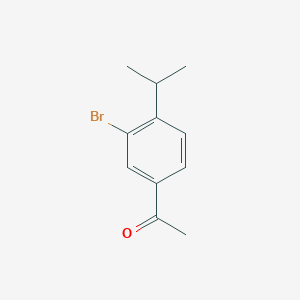
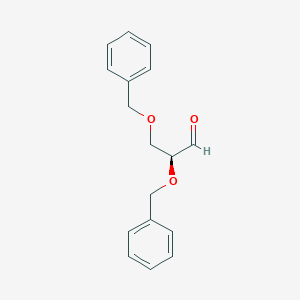

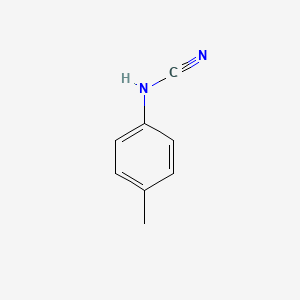
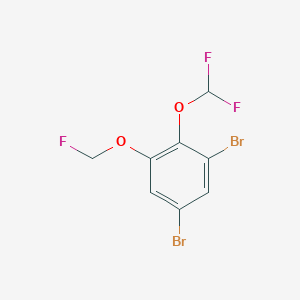
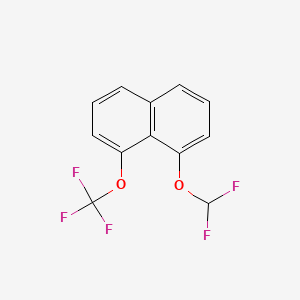
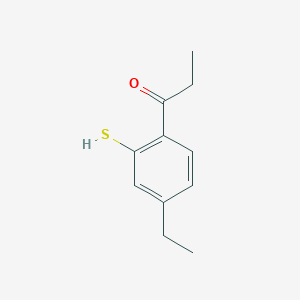
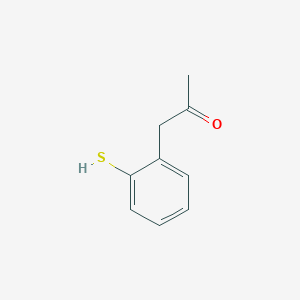
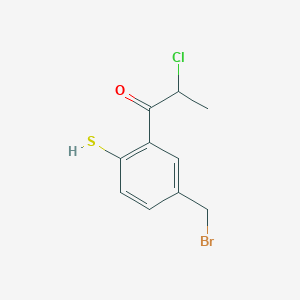
![2-[4-(4-methylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14056412.png)

